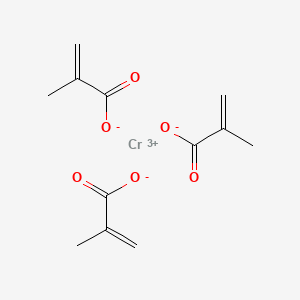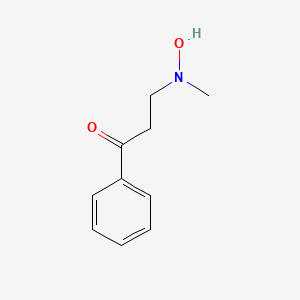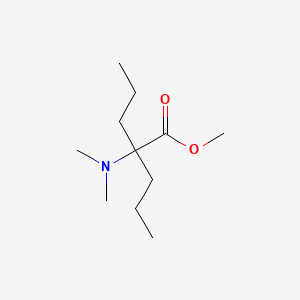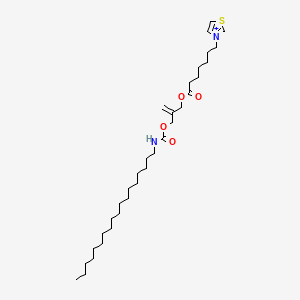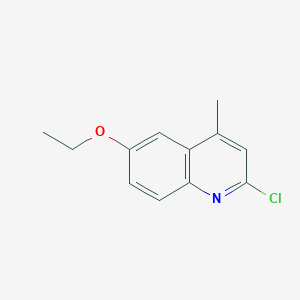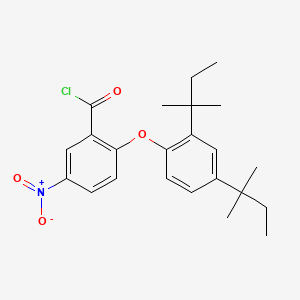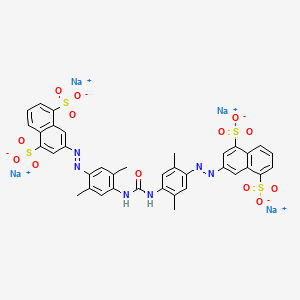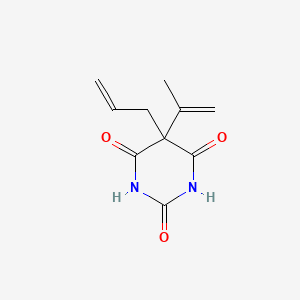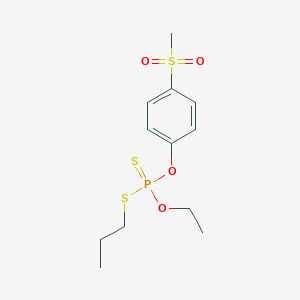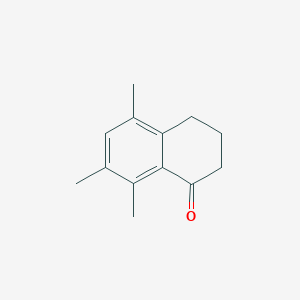
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- is an organic compound belonging to the class of naphthalenones. This compound is characterized by a naphthalene ring system with three methyl groups attached at the 5, 7, and 8 positions, and a ketone functional group at the 1 position. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound, which lacks the ketone and methyl groups.
1(2H)-Naphthalenone: A simpler derivative with only the ketone group.
3,4-Dihydronaphthalen-1(2H)-one: A related compound with a similar structure but different substitution pattern.
Uniqueness
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6307-25-1 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
5,7,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H16O/c1-8-7-9(2)11-5-4-6-12(14)13(11)10(8)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZPBXTYWAPYEQEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2CCCC(=O)C2=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
